molecular formula C7H2BrF2NO B1276778 4-Bromo-2,6-difluorophenyl isocyanate CAS No. 302912-26-1

4-Bromo-2,6-difluorophenyl isocyanate

Cat. No. B1276778
M. Wt: 234 g/mol
InChI Key: LSGXEWZVHIBWPQ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorophenyl isocyanate is a chemical compound that belongs to the class of isocyanates, which are known for their reactivity and utility in various chemical syntheses. While the provided papers do not directly discuss 4-Bromo-2,6-difluorophenyl isocyanate, they do provide insights into the behavior of related bromo-substituted isocyanates and their applications in different chemical contexts.

Synthesis Analysis

The synthesis of bromo-substituted isocyanates can be inferred from the methodologies applied to similar compounds. For instance, the synthesis of 4'-bromophenacyl triflate, a related bromo-substituted compound, involves the reaction of a diazo precursor with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . This suggests that the synthesis of 4-Bromo-2,6-difluorophenyl isocyanate might also involve the use of diazo compounds and strong acids in anhydrous conditions.

Molecular Structure Analysis

The molecular structure of bromo-substituted compounds can be complex and is often characterized using spectroscopic techniques such as FT-IR and UV-Vis, as well as X-ray diffraction . These techniques allow for the determination of bond lengths, angles, and the overall geometry of the molecule. For 4-Bromo-2,6-difluorophenyl isocyanate, similar analytical methods would likely be employed to elucidate its structure.

Chemical Reactions Analysis

Bromo-substituted isocyanates participate in various chemical reactions due to the presence of the reactive isocyanate group. For example, o-Bromophenyl isocyanide reacts with primary amines under catalysis to form benzimidazoles . This indicates that 4-Bromo-2,6-difluorophenyl isocyanate could also engage in reactions with nucleophiles, potentially leading to the formation of ureas, carbamates, or other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted isocyanates can be influenced by the presence of bromine and other substituents on the aromatic ring. For instance, 4-bromobenzyl isocyanate has been studied for its electrochemical properties, showing the ability to polymerize and form an insulating film on the cathode surface of lithium-ion batteries, which suggests potential applications in battery technology . The presence of fluorine atoms in 4-Bromo-2,6-difluorophenyl isocyanate would likely affect its polarity, reactivity, and interaction with solvents, which could be beneficial for specific applications.

Scientific Research Applications

Biomonitoring and Occupational Health

4-Bromo-2,6-difluorophenyl isocyanate, as part of the broader isocyanate family, is significant in industrial applications, particularly in the production of polyurethanes. A major area of research around isocyanates, including bromo-substituted variants, focuses on biomonitoring and assessing occupational health risks. For example, Sabbioni et al. (2010, 2016, 2022) and others have investigated methods for determining isocyanate-specific albumin adducts and hemoglobin adducts in humans, highlighting the importance of monitoring exposure to these chemicals in occupational settings due to their potential to cause respiratory diseases and asthma (Sabbioni et al., 2010) (Sabbioni et al., 2016) (Sabbioni et al., 2022).

Chemical Synthesis and Organic Chemistry

Research in organic chemistry has explored the synthesis and reactivity of bromo-substituted isocyanates, including compounds related to 4-Bromo-2,6-difluorophenyl isocyanate. For instance, studies by Lygin et al. (2009) and others have focused on the synthesis of various organic compounds using bromo-substituted isocyanates, demonstrating their utility in synthesizing complex organic molecules (Lygin et al., 2009). Additionally, Foltz et al. (2008) investigated the thermal rearrangement of bromo-substituted oxazolines to isocyanates, highlighting the versatility of these compounds in organic synthesis (Foltz et al., 2008).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Therefore, it is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-1,3-difluoro-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGXEWZVHIBWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404594
Record name 4-Bromo-2,6-difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluorophenyl isocyanate

CAS RN

302912-26-1
Record name 4-Bromo-2,6-difluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluorophenyl isocyanate
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